molecular formula C19H14N2O6 B14237289 2,2'-Spirobi[2H-1-benzopyran], 3,3'-dimethyl-8,8'-dinitro- CAS No. 400842-06-0

2,2'-Spirobi[2H-1-benzopyran], 3,3'-dimethyl-8,8'-dinitro-

Cat. No.: B14237289
CAS No.: 400842-06-0
M. Wt: 366.3 g/mol
InChI Key: RIWGCIKSRUIHPN-UHFFFAOYSA-N
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Description

2,2’-Spirobi[2H-1-benzopyran], 3,3’-dimethyl-8,8’-dinitro- is a complex organic compound known for its unique structural properties and reactivity This compound belongs to the class of spiropyrans, which are characterized by their spiro-connected benzopyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Spirobi[2H-1-benzopyran], 3,3’-dimethyl-8,8’-dinitro- typically involves multi-step organic reactions. One common method includes the nitration of 2,2’-Spirobi[2H-1-benzopyran], 3,3’-dimethyl- using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 8,8’ positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and advanced monitoring systems ensures consistent quality and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,2’-Spirobi[2H-1-benzopyran], 3,3’-dimethyl-8,8’-dinitro- undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives, which can be further functionalized.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield 2,2’-Spirobi[2H-1-benzopyran], 3,3’-dimethyl-8,8’-diamino- derivatives.

Scientific Research Applications

2,2’-Spirobi[2H-1-benzopyran], 3,3’-dimethyl-8,8’-dinitro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a photochromic agent, which can change color upon exposure to light, making it useful in biological imaging and sensing applications.

    Medicine: Explored for its potential therapeutic properties, including its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as photoresponsive polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2’-Spirobi[2H-1-benzopyran], 3,3’-dimethyl-8,8’-dinitro- involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its spiropyran and merocyanine forms. This photochromic behavior is exploited in various applications, including optical data storage and molecular switches. The nitro groups play a crucial role in stabilizing the different isomeric forms and enhancing the compound’s photoresponsiveness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Spirobi[2H-1-benzopyran], 3,3’-dimethyl-8,8’-dinitro- stands out due to its dual nitro substitutions, which significantly impact its chemical behavior and potential applications. The presence of these groups enhances its photochromic properties and makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

400842-06-0

Molecular Formula

C19H14N2O6

Molecular Weight

366.3 g/mol

IUPAC Name

3,3'-dimethyl-8,8'-dinitro-2,2'-spirobi[chromene]

InChI

InChI=1S/C19H14N2O6/c1-11-9-13-5-3-7-15(20(22)23)17(13)26-19(11)12(2)10-14-6-4-8-16(21(24)25)18(14)27-19/h3-10H,1-2H3

InChI Key

RIWGCIKSRUIHPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC=C2)[N+](=O)[O-])OC13C(=CC4=C(O3)C(=CC=C4)[N+](=O)[O-])C

Origin of Product

United States

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